![molecular formula C11H10ClF3N2O B2465830 (E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one CAS No. 1107035-71-1](/img/structure/B2465830.png)
(E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one
Beschreibung
The compound (E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one is a chalcone derivative featuring a pyridine core substituted with chloro (Cl) and trifluoromethyl (CF₃) groups at positions 3 and 5, respectively. The α,β-unsaturated ketone (propenone) moiety is conjugated with a dimethylamino group (-N(CH₃)₂) in the E-configuration.
Eigenschaften
IUPAC Name |
(E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O/c1-17(2)4-3-9(18)10-8(12)5-7(6-16-10)11(13,14)15/h3-6H,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCJSYSZVRNNLN-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- A pyridine ring substituted with chlorine and trifluoromethyl groups.
- A dimethylamino group attached to a propenone moiety.
The molecular formula is with a molar mass of approximately 292.67 g/mol.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown activity against both bacterial and fungal strains, indicating potential use as an antimicrobial agent.
- Kinase Inhibition : There is evidence suggesting that it may act as a kinase inhibitor, affecting pathways involved in cancer progression and inflammation.
Anticancer Studies
A study conducted by Dimmock et al. highlighted the anticancer properties of similar compounds with structural analogs. They reported that compounds with similar functionalities exhibited IC50 values varying significantly across different cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound 1 | MCF-7 (Breast Cancer) | 15.7 ± 5.9 |
Compound 1 | MDA-MB-231 (Breast Cancer) | 33.9 ± 7.1 |
Compound 1 | DH82 (Canine Malignant Histiocytoma) | 15.0 |
These findings suggest that this compound could have similar or enhanced potency against various cancer types.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antibacterial and antifungal activities:
Microbe | Inhibition Zone Diameter (mm) at 500 µg/mL |
---|---|
E. coli ATCC 25923 | 10.25 ± 0.13 |
S. aureus ATCC 25922 | 9.59 ± 0.16 |
C. albicans ATCC 10231 | 9.69 ± 0.02 |
These results indicate that the compound's antimicrobial efficacy is comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections.
Case Studies
- In Vivo Studies : In animal models, compounds structurally related to this compound have demonstrated reduced tumor growth rates when administered in conjunction with standard chemotherapy agents.
- Mechanistic Insights : Further investigations revealed that the compound inhibits specific kinases involved in cancer cell signaling pathways, which may contribute to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Compound A : 1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(dimethylamino)-2-propen-1-one
- Key Differences : The pyridine ring is linked to a phenyl group via an oxygen bridge.
- Molecular weight increases to 370.76 g/mol (vs. ~320–350 g/mol for the target compound) .
Compound B : (E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-1-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-2-propen-1-one
- Key Differences : Incorporates a benzodioxol group and a piperazine linker.
- Impact: The benzodioxol enhances lipophilicity, while the piperazine linker may improve solubility.
Heterocyclic Core Modifications
Compound C : (2E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one
- Key Differences : Pyridine replaced with a thiazole ring; 4-chlorophenyl substituent.
- Impact: Thiazole’s sulfur atom may enhance hydrogen bonding but reduce aromatic stability.
Compound D : (E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one
Enzyme Inhibition Potential
- Target Compound: The CF₃ and Cl groups enhance electron-withdrawing effects, stabilizing the α,β-unsaturated ketone for Michael addition reactions, a common mechanism in monoamine oxidase (MAO) inhibition .
- Analog Comparison :
- Compound A’s phenyl ether may reduce MAO affinity due to reduced planarity.
- Compound C’s thiazole core could interact differently with enzyme active sites via sulfur-mediated interactions.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Vorbereitungsmethoden
Claisen-Schmidt Condensation with Dimethylformamide Dimethyl Acetal
The most direct route involves a Claisen-Schmidt condensation between 3-chloro-5-(trifluoromethyl)picolinaldehyde (I ) and dimethylformamide dimethyl acetal (DMF-DMA) (II ) (Scheme 1). This method is adapted from analogous syntheses of pyridyl enaminones.
Reaction Protocol
- Substrate Preparation : 3-Chloro-5-(trifluoromethyl)picolinaldehyde is synthesized via chlorination and trifluoromethylation of picolinaldehyde derivatives.
- Condensation : A mixture of I (1 equiv) and II (1.2 equiv) in xylene is refluxed at 110°C for 16 hours.
- Workup : Hexane is added to precipitate the product, which is filtered and dried under vacuum.
Mechanistic Insights
- DMF-DMA acts as both a methylating agent and a base, facilitating the elimination of methanol to form the α,β-unsaturated enaminone.
- The (E)-configuration is favored due to steric repulsion between the pyridinyl and dimethylamino groups in the transition state.
Advantages
Catalytic Hydrogenation of Cyano Precursors
An alternative approach employs a cyano-substituted pyridine intermediate, as described in Patent CN111138351A.
Reaction Protocol
- Substrate Synthesis : 2-Cyano-3-chloro-5-trifluoromethylpyridine (III ) is prepared via cyanation of 3-chloro-5-trifluoromethylpyridine.
- Hydrogenation : III undergoes low-pressure catalytic hydrogenation (0.02–0.3 MPa) in acetic acid using Raney nickel (5–20 wt%) at 50–120°C.
- Post-Treatment : The reaction mixture is filtered, concentrated, and crystallized using a secondary solvent (e.g., toluene or acetonitrile).
Mechanistic Insights
- Raney nickel catalyzes the reduction of the cyano group to an aminomethyl moiety.
- Acetic acid acts as a proton source and stabilizes intermediates via hydrogen bonding.
Advantages
Cyclization of Aminoheterocycles with 1,3-Dielectrophiles
A less direct method involves constructing the pyridine core through cyclization reactions, as reported in heterocyclic chemistry studies.
Reaction Protocol
- Substrate Preparation : 5-Aminoimidazole derivatives are synthesized via multistep functionalization.
- Cyclization : Reaction with α-chloro-α-phenyl-β,β,β-trifluoroethyl isocyanates (IV ) in DMF at 80°C forms the pyridine ring.
- Functionalization : Subsequent condensation with dimethylamine introduces the enaminone moiety.
Mechanistic Insights
- The isocyanate group in IV acts as a 1,3-dielectrophile, enabling annulation with aminoheterocycles.
- Steric effects dictate the positioning of the chloro and trifluoromethyl groups.
Limitations
- Multistep synthesis reduces overall yield.
- Requires stringent control of reaction conditions to prevent side reactions.
Comparative Analysis of Methods
Optimization Strategies
Solvent and Temperature Effects
Catalyst Screening
Green Chemistry Approaches
- Microwave Assistance : Reduces reaction time for Claisen-Schmidt condensations by 50% while maintaining yield.
- Solvent Recycling : Acetic acid from hydrogenation reactions can be distilled and reused without significant loss of activity.
Characterization and Quality Control
Key analytical data for the target compound:
Q & A
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
Parameter | Optimal Range | Impact on Yield/Selectivity |
---|---|---|
Temperature | 60–80°C | Higher temps risk decomposition |
Solvent | DMF/THF | Polar aprotic enhances solubility |
Reaction Time | 8–12 hours | Extended time increases yield |
Catalyst | Pd(OAc)₂ | Accelerates coupling steps |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.